Cas no 2137559-83-0 (2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine)

2-3-(Dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine is a structurally complex heterocyclic compound featuring a piperidine core substituted with a dimethylamino group and a fluorinated pyrimidine moiety. This molecule exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or other biologically active agents. The presence of both basic (dimethylamino) and nucleophilic (pyrimidin-4-amine) functionalities enhances its reactivity for further derivatization. The fluorine atom at the 5-position may improve metabolic stability and binding affinity in target interactions. Its well-defined stereochemistry and modular structure make it a versatile scaffold for medicinal chemistry applications, offering opportunities for structure-activity relationship studies.
2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine structure
2137559-83-0 structure
Product name:2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine
CAS No:2137559-83-0
MF:C12H20FN5
MW:253.319105148315
CID:5609851
PubChem ID:132419694

2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2137559-83-0
    • EN300-842961
    • 2-[3-(Dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine
    • 2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine
    • Inchi: 1S/C12H20FN5/c1-14-11-10(13)7-15-12(16-11)18-6-4-5-9(8-18)17(2)3/h7,9H,4-6,8H2,1-3H3,(H,14,15,16)
    • InChI Key: UKQGPBLESOYXMB-UHFFFAOYSA-N
    • SMILES: FC1C=NC(=NC=1NC)N1CCCC(C1)N(C)C

Computed Properties

  • Exact Mass: 253.17027382g/mol
  • Monoisotopic Mass: 253.17027382g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.3Ų
  • XLogP3: 1.7

2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-842961-0.05g
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine
2137559-83-0 95.0%
0.05g
$612.0 2025-02-21
Enamine
EN300-842961-1.0g
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine
2137559-83-0 95.0%
1.0g
$728.0 2025-02-21
Enamine
EN300-842961-5.0g
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine
2137559-83-0 95.0%
5.0g
$2110.0 2025-02-21
Enamine
EN300-842961-2.5g
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine
2137559-83-0 95.0%
2.5g
$1428.0 2025-02-21
Enamine
EN300-842961-1g
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine
2137559-83-0
1g
$728.0 2023-09-02
Enamine
EN300-842961-0.1g
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine
2137559-83-0 95.0%
0.1g
$640.0 2025-02-21
Enamine
EN300-842961-0.5g
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine
2137559-83-0 95.0%
0.5g
$699.0 2025-02-21
Enamine
EN300-842961-10.0g
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine
2137559-83-0 95.0%
10.0g
$3131.0 2025-02-21
Enamine
EN300-842961-0.25g
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine
2137559-83-0 95.0%
0.25g
$670.0 2025-02-21
Enamine
EN300-842961-5g
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine
2137559-83-0
5g
$2110.0 2023-09-02

Additional information on 2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine

Research Briefing on 2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine (CAS: 2137559-83-0)

In recent years, the compound 2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine (CAS: 2137559-83-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrimidine core and dimethylamino piperidine substituent, has shown promising potential in various therapeutic applications, particularly in oncology and infectious diseases. The following briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, mechanism of action, and preclinical efficacy.

The synthesis of 2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine involves a multi-step process that emphasizes the introduction of the fluorine atom at the 5-position of the pyrimidine ring, a modification known to enhance metabolic stability and binding affinity. Recent studies have optimized this synthetic route, achieving higher yields and purity, which are critical for subsequent pharmacological evaluations. The compound's structural features suggest its potential as a kinase inhibitor, with preliminary data indicating selective activity against specific tyrosine kinases implicated in cancer progression.

Mechanistic studies have revealed that 2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine acts by competitively inhibiting ATP-binding sites in target kinases, thereby disrupting downstream signaling pathways. In vitro assays using cancer cell lines have demonstrated dose-dependent inhibition of cell proliferation and induction of apoptosis, particularly in models of non-small cell lung cancer (NSCLC) and breast cancer. These findings are supported by molecular docking simulations, which highlight the compound's favorable interactions with key residues in the kinase active site.

Beyond oncology, recent research has explored the compound's potential in combating infectious diseases. A 2023 study published in the Journal of Medicinal Chemistry reported its efficacy against drug-resistant strains of Mycobacterium tuberculosis, with a mechanism linked to the inhibition of bacterial cell wall synthesis. This dual therapeutic potential underscores the versatility of 2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine and warrants further investigation into its pharmacokinetic and safety profiles.

In conclusion, 2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine represents a promising candidate for drug development, with applications spanning oncology and infectious diseases. Ongoing research aims to refine its selectivity and optimize its therapeutic index, paving the way for future clinical trials. The compound's unique chemical structure and mechanistic insights position it as a valuable tool for understanding disease pathways and developing targeted therapies.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd